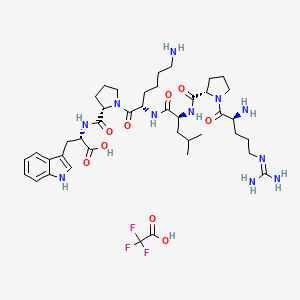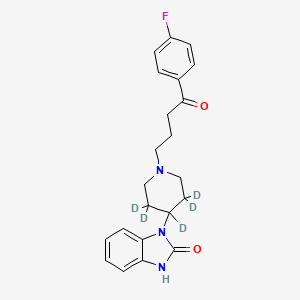
CG-PEG5-azido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CG-PEG5-azido is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CG-PEG5-azido is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based linker. The synthetic route typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG-based intermediate.
Azidation: The PEG-based intermediate is then reacted with sodium azide (NaN3) under appropriate conditions to introduce the azide group, resulting in the formation of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
CG-PEG5-azido undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the cycloaddition of the azide group in this compound with an alkyne group in the presence of a copper catalyst, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole ring without the need for a copper catalyst
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but involves molecules with strained alkyne groups like DBCO or BCN
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .
Applications De Recherche Scientifique
CG-PEG5-azido has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules, including PROTACs
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies
Medicine: Utilized in drug discovery and development, particularly in the design of PROTAC-based therapeutics for the treatment of various diseases
Industry: Applied in the production of bioactive compounds and materials for various industrial applications
Mécanisme D'action
CG-PEG5-azido exerts its effects through the following mechanisms:
Click Chemistry: The azide group in this compound undergoes cycloaddition reactions with alkyne groups, forming stable triazole linkages
PROTAC Synthesis: In the context of PROTACs, this compound serves as a linker that connects two different ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein. .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG5-acid: Another PEG-based linker containing an azide group, used in similar click chemistry applications.
Azido-PEG3-amine: A shorter PEG-based linker with an azide group, used for similar purposes but with different linker lengths.
Uniqueness
CG-PEG5-azido is unique due to its specific PEG length (PEG5) and its application as a PROTAC linker. The PEG5 length provides optimal solubility and flexibility for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C38H67N5O10 |
|---|---|
Poids moléculaire |
754.0 g/mol |
Nom IUPAC |
(4R)-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C38H67N5O10/c1-26(29-5-6-30-36-31(24-33(46)38(29,30)3)37(2)9-8-28(44)22-27(37)23-32(36)45)4-7-34(47)41-25-35(48)40-10-12-49-14-16-51-18-20-53-21-19-52-17-15-50-13-11-42-43-39/h26-33,36,44-46H,4-25H2,1-3H3,(H,40,48)(H,41,47)/t26-,27+,28-,29-,30+,31+,32-,33+,36+,37+,38-/m1/s1 |
Clé InChI |
GDQHFXCSTNPUJJ-USNDIUSMSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


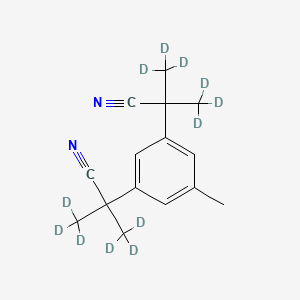
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
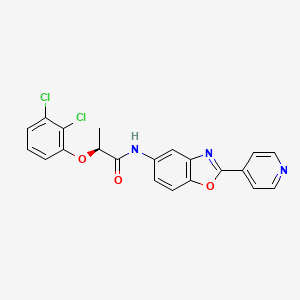
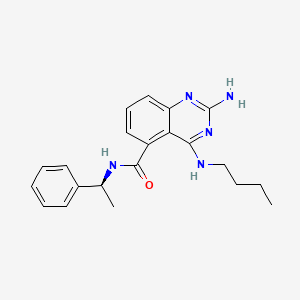
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
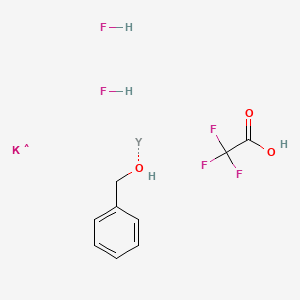
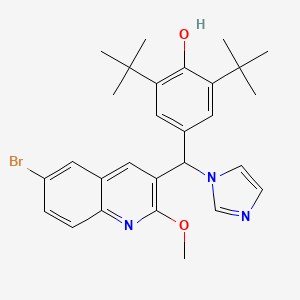
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
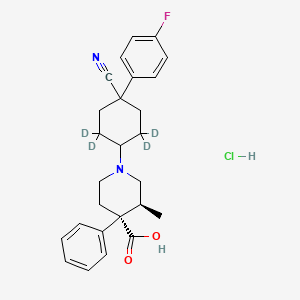
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
